molecular formula C19H14ClN3O4 B2721470 N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900009-99-6

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2721470
CAS No.: 900009-99-6
M. Wt: 383.79
InChI Key: VNEVITFNUVSJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group, a nitrobenzyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the dihydropyridine intermediate.

    Attachment of the Nitrobenzyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is the pyridine derivative.

    Reduction: The major product is the amino derivative.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
  • N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Uniqueness

N-(3-chlorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of both the chlorophenyl and nitrobenzyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-15-4-2-5-16(10-15)21-19(25)14-7-8-18(24)22(12-14)11-13-3-1-6-17(9-13)23(26)27/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEVITFNUVSJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.